DL-Dopa-d6

Chiral analysis Enantiomeric impurity profiling Levodopa quality control

Quantifying D-Dopa enantiomeric impurity alongside L-Dopa requires an internal standard that avoids chiral response bias and isotopic cross-talk. DL-Dopa-d6 is a 1:1 racemic mixture labeled at six positions, yielding a +6 Da mass shift that places the IS channel outside the natural isotopologue envelope (<0.01% interference). • Eliminates enantiomer-dependent response bias: identical derivatization and ionization for D-Dopa and L-Dopa. • Prevents M+1/M+2 overlap interference common with D3-labeled analogs, enabling trace-level quantification (LOD ~7.88 μg/L). • Supplied with ≥99 atom % D isotopic enrichment, suitable for GLP-compliant levodopa pharmacokinetic and QC methods.

Molecular Formula C9H11NO4
Molecular Weight 203.22 g/mol
Cat. No. B12428023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Dopa-d6
Molecular FormulaC9H11NO4
Molecular Weight203.22 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)O
InChIInChI=1S/C9H11NO4/c10-6(9(13)14)3-5-1-2-7(11)8(12)4-5/h1-2,4,6,11-12H,3,10H2,(H,13,14)/i1D,2D,3D2,4D,6D
InChIKeyWTDRDQBEARUVNC-CBZPKOHTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DL-Dopa-d6: Dual-Enantiomer Bioanalytical Internal Standard


DL-Dopa-d6 is the stable-isotope-labeled form of DL-Dopa (racemic 3,4-dihydroxyphenylalanine), in which six hydrogen atoms are replaced by deuterium at the 2,5,6-phenyl and α,β,β-side-chain positions, yielding a molecular weight of 203.22 g/mol and a +6 Da mass shift relative to unlabeled DL-Dopa (197.19 g/mol) [1]. Unlike enantiopure L-DOPA-d6, this compound is a 1:1 racemic mixture of D-Dopa-d6 and L-Dopa-d6, making it structurally distinct for analytical workflows requiring simultaneous internal standardization of both optical isomers . It is classified as a stable-isotope-labeled endogenous metabolite precursor and is employed primarily as an internal standard in LC-MS/MS and GC-MS quantitative assays for Dopa enantiomers and their downstream catecholamine metabolites in biological matrices [2].

Why DL-Dopa-d6 Cannot Be Substituted


Generic substitution between deuterated Dopa analogs is analytically hazardous for three reasons rooted in stereochemistry and isotopic physics. First, enantiopure L-DOPA-d6 cannot serve as an internal standard for D-Dopa quantification, as differences in chiral recognition during sample preparation, chromatographic retention, and ionization efficiency introduce enantiomer-dependent response bias [1]. Second, D3-labeled analogs (Δm = +3 Da) suffer from significant isotopic cross-talk with the unlabeled analyte's natural-abundance M+1 and M+2 isotopologues; van de Merbel et al. reported that natural heavy isotopes in nondeuterated levodopa contributed up to 100% of the signal in the deuterated channel for a triply deuterated analog, rendering D3-labeled standards unsuitable for low-concentration quantification without extensive correction [2]. The +6 Da mass shift of DL-Dopa-d6 substantially reduces this overlap, placing the internal standard channel outside the predominant natural isotopologue envelope. Third, unlabeled DL-Dopa cannot be distinguished from endogenous analyte in biological samples, precluding its use as an internal standard in any quantitative MS method . These factors make DL-Dopa-d6 a functionally non-substitutable tool when both enantiomers must be quantified or when maximum isotopic separation is required.

DL-Dopa-d6 Comparative Evidence


Single Internal Standard for Both Dopa Enantiomers

DL-Dopa-d6 is a racemic (1:1) mixture of D-Dopa-d6 and L-Dopa-d6, whereas L-DOPA-d6 (CAS 713140-75-1) is enantiomerically pure (L-isomer only). This structural difference means that when D-Dopa must be quantified—for example, as an enantiomeric impurity in levodopa drug products—only a racemic deuterated internal standard can compensate for both enantiomers simultaneously. In a 2025 derivatization LC-MS/MS method for detecting trace D-Dopa in commercial levodopa tablets, Ding et al. employed a chlorine-labeled chiral probe (D-BPCl) to achieve chromatographic resolution of Rs = 4.15 between D-Dopa and L-Dopa, with detection limits of 7.88 μg/L for D-Dopa and 9.85 μg/L for L-Dopa [1]. The absence of a racemic deuterated internal standard in this method required separate calibration for each enantiomer; a single racemic D6-labeled IS such as DL-Dopa-d6 would eliminate this duplication by co-eluting with and normalizing the response of both enantiomers. In contrast, L-DOPA-d6 would normalize only the L-Dopa signal, leaving D-Dopa quantification vulnerable to matrix-effect-induced bias .

Chiral analysis Enantiomeric impurity profiling Levodopa quality control D-Amino acid detection

Larger Mass Shift Minimizes Isotopic Interference

DL-Dopa-d6 provides a +6 Da mass shift (MW 203.22) relative to unlabeled DL-Dopa (MW 197.19), compared with only +3 Da (MW 200.21) for D3-DL-Dopa. This larger mass shift reduces the spectral overlap between the internal standard channel and the natural-abundance M+1, M+2, and M+3 isotopologues of the unlabeled analyte. van de Merbel et al. (2019) demonstrated that with triply deuterated (D3) levodopa, natural heavy isotopes in the nondeuterated compound caused an absolute contribution of up to 100% in the response of the deuterated compounds, leading to unavoidable overestimation of deuterated molecule concentrations [1]. The M+6 isotopologue of unlabeled DL-Dopa has a natural abundance of <0.01%, meaning the D6 channel experiences negligible contribution from the unlabeled analyte's natural isotopologue distribution. In contrast, the M+3 isotopologue (~0.5-2% natural abundance depending on elemental composition) contributes measurably to the D3 channel, necessitating mathematical correction algorithms that introduce additional assay variability .

Isotope dilution mass spectrometry LC-MS/MS method validation Isotopic cross-talk Bioanalytical method development

In Vivo Validation as a Non-Perturbing Tracer

A critical requirement for any isotopically labeled tracer used in vivo is that the label does not alter the biological system under study. Dewar et al. (1985) conducted a direct head-to-head comparison in adult male Wistar rats treated with either DL-Dopa, D3-DL-Dopa, or vehicle. Brain dopamine and noradrenaline concentrations were measured by quantitative mass spectrometric analysis at multiple time points post-treatment. Total dopamine levels increased above control values after both DL-Dopa and D3-DL-Dopa treatment; however, no differences were observed between the two drug treatments. Total noradrenaline levels were not significantly altered by either treatment. The authors concluded that deuterium substitution did not affect catecholamine deamination or β-hydroxylation in vivo [1]. This finding was corroborated by Dewar's 1986 doctoral thesis, which extended the analysis to behavioral endpoints and confirmed that deuterium substitution at the α,β,β-positions of DL-Dopa did not influence the ability of the drug to elicit behavioral activation or to alter central catecholamine levels [2]. In contrast, Malmlöf et al. (2015) demonstrated that D3-L-DOPA (enantiopure L-form) displayed increased behavioral potency and dopamine output in 6-OHDA-lesioned rats compared with unlabeled L-DOPA, attributed to reduced metabolism of deuterium-substituted dopamine by MAO-B [3]. This highlights that the kinetic isotope effect is both labeling-position-dependent and enantiomer-dependent; the racemic DL-Dopa scaffold with α,β,β-deuteration has been specifically validated as biologically equivalent, making DL-Dopa-d6 suitable as a non-perturbing tracer.

Neurochemical tracing In vivo pharmacokinetics Kinetic isotope effect Catecholamine metabolism

Isotopic Enrichment and Chemical Purity

The isotopic enrichment specification directly impacts quantitative accuracy in isotope dilution MS. For D6-labeled Dopa compounds, CDN Isotopes specifies isotopic enrichment of 99 atom % D for L-Dopa-2,5,6,α,β,β-d6 (Product No. D-7848, CAS 713140-75-1), with a chemical purity re-analysis recommendation after three years of storage . This specification is consistent across reputable suppliers: MedChemExpress reports chemical purity of 99.48% for L-DOPA-d6 (Cat. No. HY-N0304S) , and Aladdin specifies ≥99.0% purity for the same compound . For DL-Dopa-d6 specifically, vendor technical documentation indicates isotopic purity ≥99 atom % D and chemical purity typically ≥98% . In comparison, D3-labeled L-Dopa analogs have less consistently documented enrichment specifications across vendors. The 99 atom % D specification means that ≤1% of molecules lack full deuteration, minimizing the 'isotopic impurity' signal that would otherwise appear in the unlabeled analyte channel and cause systematic overestimation of endogenous concentrations. For D3-labeled compounds, even at equivalent atom% enrichment, the lower number of deuterium atoms results in a higher probability of partially labeled species co-eluting with the analyte [1].

Isotopic purity Stable isotope labeled internal standard Certificate of analysis Procurement specification

Single-IS Solution for Enantiomeric Impurity Detection

The detection and quantification of D-Dopa as an enantiomeric impurity in levodopa drug substances and finished products is a recognized quality control requirement. A validated cyclodextrin-modified micellar electrokinetic chromatography method demonstrated the determination of 0.14% D-Dopa in L-Dopa (levodopa) drug substance, establishing that enantiomeric impurities are present at trace but quantifiable levels in commercial products [1]. More recently, Ding et al. (2025) developed an LC-MS/MS method with chlorine-labeled chiral probe derivatization that achieved detection limits of 7.88 μg/L for D-Dopa and 9.85 μg/L for L-Dopa, with excellent linearity (R² > 0.99) across the calibration range [2]. In both cases, the analytical workflow would benefit from a racemic deuterated internal standard that co-elutes with both enantiomers. DL-Dopa-d6 is structurally matched to both D-Dopa and L-Dopa, providing identical derivatization efficiency, extraction recovery, and ionization response for both enantiomers. A single-point calibration with DL-Dopa-d6 can thus normalize both enantiomer signals simultaneously, whereas enantiopure L-DOPA-d6 would require a separate external standard or a second deuterated IS for D-Dopa quantification [3].

Pharmaceutical impurity testing Levodopa quality control Enantiomeric purity Pharmacopoeial compliance

DL-Dopa-d6 High-Value Application Scenarios


Dual-Enantiomer Impurity Profiling in Pharmaceuticals

Pharmaceutical QC laboratories testing levodopa drug substance and finished products for the enantiomeric impurity D-Dopa can deploy DL-Dopa-d6 as a single internal standard to normalize MS responses for both enantiomers. The racemic nature of DL-Dopa-d6 ensures identical derivatization efficiency and ionization response for D-Dopa and L-Dopa, eliminating the need for two separate deuterated internal standards. This is directly relevant to methods such as the derivatization LC-MS/MS approach of Ding et al. (2025), where D-Dopa was detected at trace levels (LOD 7.88 μg/L) in commercial levodopa tablets [1]. The +6 Da mass shift further ensures that the IS signal falls outside the natural isotopologue envelope of both analytes, a critical requirement given that D-Dopa may be present at only 0.14% of the L-Dopa peak area [2]. [1][2]

In Vivo Metabolic Flux Analysis with Non-Perturbing Tracer

Researchers studying the kinetics of dopamine and noradrenaline biosynthesis from Dopa precursors in rodent models can use DL-Dopa-d6 as a metabolic tracer without concern for deuterium-induced kinetic isotope effects (KIEs). Dewar et al. (1985) demonstrated that D3-DL-Dopa produced no difference in brain dopamine or noradrenaline levels compared to unlabeled DL-Dopa in rats, confirming that α,β,β-deuteration does not alter catecholamine deamination or β-hydroxylation in vivo [3]. This is in contrast to enantiopure D3-L-DOPA, which Malmlöf et al. (2015) showed exhibits increased behavioral potency due to reduced MAO-B metabolism—a KIE that, while therapeutically advantageous, would confound tracer studies [4]. DL-Dopa-d6 thus occupies a specific niche: the only commercially available deuterated Dopa standard validated as biologically equivalent to the endogenous analyte in vivo. [3][4]

Regulated Bioanalytical Method Validation for Levodopa PK

For CROs and pharmaceutical development teams conducting GLP-compliant levodopa pharmacokinetic studies, the +6 Da mass shift of DL-Dopa-d6 directly addresses a well-documented pitfall in deuterated internal standard selection. van de Merbel et al. (2019) showed that with D3-labeled levodopa, natural heavy isotopes in nondeuterated analyte contributed up to 100% of the signal in the deuterated MRM channel, causing unavoidable overestimation of deuterated drug concentrations [5]. The M+6 isotopologue of unlabeled Dopa has a natural abundance of <0.01%, making this interference negligible for DL-Dopa-d6. This eliminates the need for complex mathematical isotope correction algorithms that are difficult to validate under FDA/EMA bioanalytical method validation guidelines. Combined with ≥99 atom % D isotopic enrichment specifications from major suppliers , DL-Dopa-d6 provides a defensible internal standard choice for regulatory submissions. [5]

Dual-Purpose Internal Standard for Dopamine Metabolomics

In targeted metabolomics workflows that simultaneously quantify L-Dopa, D-Dopa, dopamine, 3-O-methyldopa, DOPAC, and HVA in a single LC-MS/MS run, DL-Dopa-d6 can serve as the internal standard for both Dopa enantiomers while separate deuterated standards cover the downstream metabolites. This reduces the total number of internal standards in the assay panel compared to using enantiopure L-DOPA-d6 plus a separate D-Dopa IS. The approach is consistent with published multi-analyte levodopa/metabolite methods such as that described by van de Merbel et al., where levodopa-d6 (from CDN Isotopes) was used as the IS for the levodopa channel in a panel that also included DOPAC-d5, HVA-d5, and dopamine-13C6 [5]. By selecting DL-Dopa-d6 over L-DOPA-d6, the same panel can be extended to enantioselective applications without adding IS complexity. [5]

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